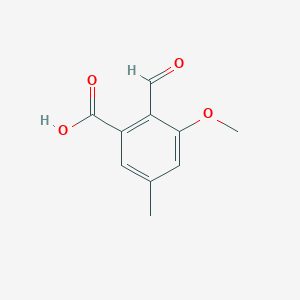

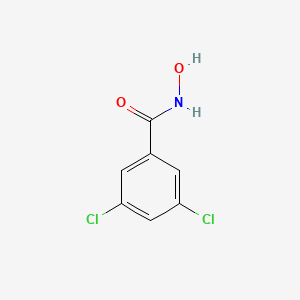

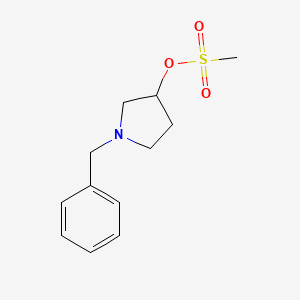

![molecular formula C20H21NO4 B6598836 (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid CAS No. 882183-85-9](/img/structure/B6598836.png)

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid, also known as fluorenylmethyloxycarbonylaminobutanoic acid (Fmoc-ABA), is an organic compound that is widely used in the field of pharmaceutical and biochemistry research. Fmoc-ABA is an important reagent for peptide synthesis and is also used in the production of peptide-based drugs. Fmoc-ABA is a versatile compound that can be used in a variety of scientific research applications and has been found to be particularly useful in the synthesis of peptides, proteins, and other biomolecules.

Scientific Research Applications

Material Science and Nanotechnology Applications

One fascinating application of this compound, specifically its Fmoc (9-fluorenylmethoxycarbonyl) variants, is in the realm of material science and nanotechnology. Researchers have explored the self-assembly of Fmoc variants of amino acids, including threonine and serine, under different conditions. These studies have unveiled that the self-assembled structures undergo morphological transitions when subjected to alterations in concentration and temperature. Such morphological adaptability opens new avenues for designing novel self-assembled architectures with potential applications in material science and nanotechnology (Kshtriya, B. Koshti, & Nidhi Gour, 2021).

Peptide Synthesis

In peptide synthesis, the compound's Fmoc group is instrumental. A study outlined the preparation of three new N-Fmoc-protected β2-homoamino acids, illustrating the utility of this compound in solid-phase peptide synthesis. This process enables the synthesis of β-peptides, which are of significant interest due to their potential therapeutic applications. The Fmoc-amino acids prepared offer a versatile foundation for synthesizing diverse peptides (R. Šebesta & D. Seebach, 2003).

Biomaterials Development

Another intriguing application lies in the development of biomaterials. The Fmoc group's ability to facilitate controlled morphological changes in self-assembled structures, as seen in amino acids, suggests its potential in creating novel biomaterials. This capability could lead to innovations in hydrogelators and other therapeutic materials, demonstrating the compound's versatility beyond traditional peptide synthesis (J. Bojarska et al., 2020).

Advanced Chemical Synthesis

Furthermore, the compound is employed as a photocleavable linker in the solid-phase synthesis of C-terminal carboxamides and small organic molecules. This application highlights its role in simplifying the synthesis and purification processes of complex organic molecules, further underscoring its utility in advanced chemical synthesis (M. Bradley & S. Mittoo, 2003).

Carbon Nanotube Dispersion

Lastly, its application extends to the dispersion of carbon nanotubes (CNTs), where N-fluorenyl-9-methoxycarbonyl-protected amino acids serve as surfactants. This innovative approach utilizes enzymatically activated surfactants to create homogeneous aqueous nanotube dispersions on-demand, showcasing the compound's potential in nanotechnology and materials science (B. Cousins et al., 2009).

Mechanism of Action

Target of Action

N-Fmoc-(S)-3-(methylamino)butanoic acid, also known as (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid, is primarily used in the protection of amines and amino acids . The compound’s primary targets are a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols .

Mode of Action

The compound acts by providing an efficient and environmentally friendly Fmoc protection to its targets . This protection occurs in aqueous media under mild and catalyst-free conditions . The reaction is chemoselective in the presence of ambident nucleophiles .

Biochemical Pathways

The compound plays a crucial role in the synthesis of N-Methylamino acids compatible with Fmoc solid-phase peptide synthesis . This process is experimental and the biochemical pathways may be updated as the learning algorithm improves .

Result of Action

The result of the compound’s action is the efficient synthesis of N-Methylamino acids compatible with Fmoc solid-phase peptide synthesis . This enables the creation of a variety of peptides for biological research and therapeutic applications .

Action Environment

The action of N-Fmoc-(S)-3-(methylamino)butanoic acid is influenced by environmental factors such as the pH and temperature of the aqueous media in which the reaction takes place . The reaction occurs under mild and catalyst-free conditions, suggesting that it can be carried out in a wide range of environments .

properties

IUPAC Name |

(3S)-3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-13(11-19(22)23)21(2)20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,22,23)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAUJSQFKHUHKZ-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

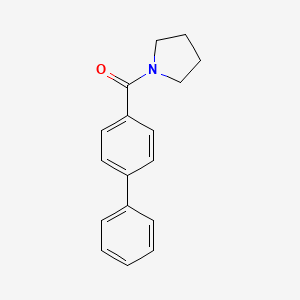

![1-[(3R)-3-[4-({3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-oxopropyl}amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B6598760.png)

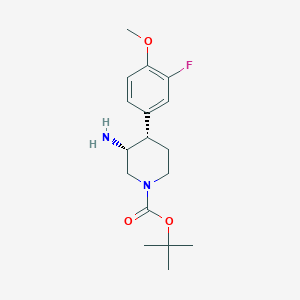

![N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide](/img/structure/B6598782.png)

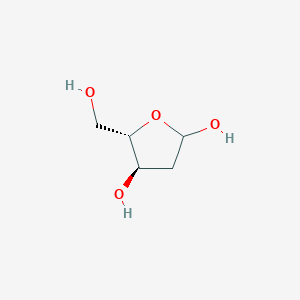

![1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]-](/img/structure/B6598817.png)

![ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B6598824.png)